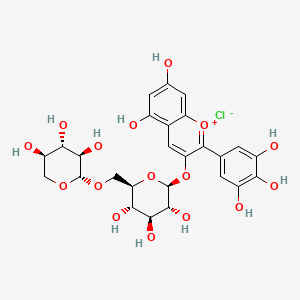

Delphinidin 3-Sambubioside Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Delphinidin 3-Sambubioside Chloride is a natural product, isolated from the plant Sambucus nigra . It is an anthocyanin flavonoid, which is naturally present as a pigment in fruits, flowers, and leaves . This water-soluble polyphenolic compound is known to exert powerful antioxidant performance .

Synthesis Analysis

Delphinidin 3-Sambubioside Chloride has been used as an HPLC standard and as a reference material for quality control . Theoretical Characterization by Density Functional Theory (DFT) of Delphinidin 3-O-Sambubioside and Its Esters Obtained by Chemical Lipophilization has been studied .Molecular Structure Analysis

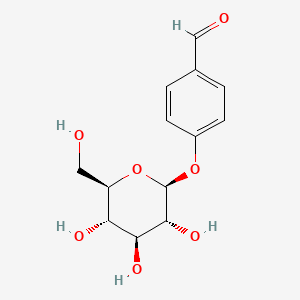

The molecular formula of Delphinidin 3-Sambubioside Chloride is C26H29ClO16 . The average mass is 632.952 Da and the monoisotopic mass is 632.114441 Da .Chemical Reactions Analysis

Theoretical results indicate that the place of esterification could change the electronic transitions and the molecular orbitals spatial distribution . The physical-chemical properties of the new lipophilic pigment were studied by UV-vis spectroscopy .Physical And Chemical Properties Analysis

Delphinidin 3-Sambubioside Chloride is soluble in water and has a melting point of 191°C . The molecular weight is 632.9 g/mol .Applications De Recherche Scientifique

Theoretical Characterization

Delphinidin 3-Sambubioside Chloride has been characterized theoretically using Density Functional Theory (DFT) methods. This includes analyzing its ground state properties, local reactivity, and molecular orbitals. Such theoretical studies are crucial for understanding the compound’s behavior at the molecular level and can guide practical applications in material science and chemistry .

Xanthine Oxidase Inhibition

This compound has been identified as a novel inhibitor of xanthine oxidase (XO), an enzyme involved in the metabolic pathway that leads to uric acid production. Its inhibitory activity suggests potential applications in the prevention and treatment of hyperuricemia, which can lead to gout .

Analytical Standard

Delphinidin 3-Sambubioside Chloride serves as an analytical standard for the determination of analytes in various biological samples. For instance, it is used in high-performance liquid chromatography (HPLC) to quantify the presence of this compound in the calyces of Hibiscus sabdariffa flowers .

Chemotherapeutic Research

Research has indicated that delphinidin and its glycosides, including Delphinidin 3-Sambubioside Chloride, may play a role in cancer prevention and treatment. Specifically, they have been shown to inactivate key signaling pathways in ovarian cancer cells, suggesting a potential application in chemotherapeutic strategies .

Lipophilization Studies

The lipophilization of anthocyanins, such as Delphinidin 3-Sambubioside Chloride, is studied to increase their solubility in lipids. This process can enhance the compound’s applicability in lipid-based systems, which is significant for food science and pharmaceuticals .

Reference Material for Qualitative Determination

As a reference material with chromatographic purity, Delphinidin 3-Sambubioside Chloride is used for the qualitative determination of compounds in various research settings. This ensures the accuracy and reliability of experimental results .

Mécanisme D'action

Target of Action

The primary target of Delphinidin 3-Sambubioside Chloride is xanthine oxidase (XO) . XO is a cytosolic enzyme mainly found in the liver and intestine, which converts xanthine to uric acid . Inhibiting XO is a key strategy for hyperuricemia treatment .

Mode of Action

Delphinidin 3-Sambubioside Chloride interacts with XO and induces conformational changes . A computational docking study indicated that Delphinidin 3-Sambubioside Chloride could bind to XO with a proper orientation, stably forming π–π interactions and hydrogen bonds with key residues . This prevents the substrate from entering the active pocket .

Biochemical Pathways

Delphinidin 3-Sambubioside Chloride affects several processes involving metabolism and inflammation . It impacts nitrogen metabolism, insulin resistance signaling, the PI3k-Akt pathway, metabolic pathways, the insulin signaling pathway, regulation of lipolysis, the TNF signaling pathway, lipid and atherosclerosis .

Result of Action

Delphinidin 3-Sambubioside Chloride has been shown to inhibit LPS-induced inflammatory factors release . It also alleviates hepatic lipid accumulation in high-fat diet (HFD) rats . These results suggest that Delphinidin 3-Sambubioside Chloride has anti-inflammatory activity and potential benefits for metabolic health.

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O16.ClH/c27-9-3-11(28)10-5-16(24(40-15(10)4-9)8-1-12(29)18(32)13(30)2-8)41-26-23(37)21(35)20(34)17(42-26)7-39-25-22(36)19(33)14(31)6-38-25;/h1-5,14,17,19-23,25-26,31,33-37H,6-7H2,(H4-,27,28,29,30,32);1H/t14-,17-,19+,20-,21+,22-,23-,25+,26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTJGNLRUZWYSE-BSHOCNPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)